Cas no 41682-24-0 (Arctigenin 4'-O-β-gentiobioside)

Arctigenin 4'-O-β-gentiobioside 化学的及び物理的性質
名前と識別子
-
- Arctigenin-4'-beta-gentiobiosid
- Arctigenin 4'-O-β-gentiobioside
- Arctigenin 4'-O-beta-gentiobioside
- arctigenin-4'-O-Beta-gentiobioside
- Arctigenin-4'-β-gentiobiosid
- gentiobiosyl arctigenin
- Arctigenin 4'-gentiobioside
- 4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymet
- Arctigenin 4'-O-
- A-gentiobioside
- Arctigenin 4'-O-|A-gentiobioside
-
- インチ: 1S/C33H44O16/c1-42-19-6-4-15(10-21(19)43-2)8-17-13-45-31(41)18(17)9-16-5-7-20(22(11-16)44-3)47-33-30(40)28(38)26(36)24(49-33)14-46-32-29(39)27(37)25(35)23(12-34)48-32/h4-7,10-11,17-18,23-30,32-40H,8-9,12-14H2,1-3H3
- InChIKey: FEQSYBHDHIPRKS-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)C(O)C(O)C(COC2C(O)C(O)C(O)C(CO)O2)O1)OC1C(OC)=CC(CC2C(CC3C=C(OC)C(OC)=CC=3)COC2=O)=CC=1
計算された属性
- せいみつぶんしりょう: 696.262935g/mol
- ひょうめんでんか: 0
- XLogP3: -0.4
- 水素結合ドナー数: 7
- 水素結合受容体数: 16
- 回転可能化学結合数: 13
- どういたいしつりょう: 696.262935g/mol
- 単一同位体質量: 696.262935g/mol
- 水素結合トポロジー分子極性表面積: 233Ų
- 重原子数: 49
- 複雑さ: 1040
- 同位体原子数: 0
- 原子立体中心数の決定: 12
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 696.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.49±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 174-176 ºC
- ようかいど: 極微溶性(0.31 g/l)(25ºC)、
- PSA: 232.52000
- LogP: -1.71030
Arctigenin 4'-O-β-gentiobioside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP3074-5mg |
Arctigenin 4'-O-β-gen |
41682-24-0 | 98% | 5mg |
$260 | 2023-09-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A77060-5mg |
arctigenin-4-O-β-D-gentiobioside |
41682-24-0 | ,HPLC≥98% | 5mg |
¥2458.0 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55006-1mg |
Arctigenin 4'-O-β-gentiobioside |
41682-24-0 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1396-1 mg |
Arctigenin 4'-O-beta-gentiobioside |
41682-24-0 | 1mg |
¥2440.00 | 2022-02-28 | ||
MedChemExpress | HY-N2212-1mg |
Arctigenin 4'-O-β-gentiobioside |
41682-24-0 | 1mg |
¥1300 | 2024-04-18 | ||
A2B Chem LLC | AF83672-500mg |
arctigenin-4'-O-β-gentiobioside |
41682-24-0 | 98% by HPLC | 500mg |
$8248.00 | 2024-04-20 | |
1PlusChem | 1P00CIZC-5mg |
arctigenin-4'-O-β-gentiobioside |
41682-24-0 | 5mg |
$378.00 | 2024-05-02 | ||
A2B Chem LLC | AF83672-25mg |
arctigenin-4'-O-β-gentiobioside |
41682-24-0 | 98% by HPLC | 25mg |
$902.00 | 2024-04-20 | |
A2B Chem LLC | AF83672-5mg |
arctigenin-4'-O-β-gentiobioside |
41682-24-0 | 98% by HPLC | 5mg |
$280.00 | 2024-04-20 | |
Cooke Chemical | M7435058-5mg |
Arctigenin4''-O-β-gentiobioside |
41682-24-0 | ≥98% | 5mg |
RMB 2000.00 | 2023-09-07 |
Arctigenin 4'-O-β-gentiobioside 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
Arctigenin 4'-O-β-gentiobiosideに関する追加情報
Arctigenin 4'-O-β-gentiobioside (CAS No. 41682-24-0): A Comprehensive Overview of Its Bioactive Properties and Recent Research Findings
Arctigenin 4'-O-β-gentiobioside, identified by the chemical compound identifier CAS No. 41682-24-0, is a bioactive glycoside derivative that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, primarily derived from the roots and rhizomes of Arctium lappa (burdock), belongs to the lignan family and exhibits a range of pharmacological properties that make it a promising candidate for therapeutic applications.
The structural complexity of Arctigenin 4'-O-β-gentiobioside arises from its glycosidic linkage between arctigenin and β-gentiobiose, a disaccharide composed of glucose units. This unique structure contributes to its remarkable biological activity, which has been extensively studied in various preclinical and clinical settings. The compound's ability to interact with multiple biological targets has opened new avenues for its potential use in treating chronic inflammatory diseases, cancer, and neurodegenerative disorders.
Recent research has highlighted the anti-inflammatory properties of Arctigenin 4'-O-β-gentiobioside. Studies have demonstrated that this compound can modulate key inflammatory pathways, such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. These findings are particularly relevant in the context of chronic inflammatory conditions, where excessive inflammation can lead to tissue damage and disease progression.
In addition to its anti-inflammatory effects, Arctigenin 4'-O-β-gentiobioside has shown significant promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Furthermore, it has been observed to inhibit the proliferation of cancer cells by disrupting microtubule formation and preventing tumor angiogenesis. These mechanisms suggest that Arctigenin 4'-O-β-gentiobioside could serve as a potent chemopreventive or chemotherapeutic agent in oncology.
The neuroprotective potential of Arctigenin 4'-O-β-gentiobioside has also been a subject of intense investigation. Experimental models have revealed that this compound can protect against neurotoxicity induced by oxidative stress and excitotoxicity. By scavenging reactive oxygen species (ROS) and inhibiting the activation of glutamate receptors, Arctigenin 4'-O-β-gentiobioside may help mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings underscore the compound's therapeutic potential in maintaining neuronal health and function.
The pharmacokinetic profile of Arctigenin 4'-O-β-gentiobioside is another critical aspect that has been explored in recent studies. Research suggests that this compound exhibits good oral bioavailability and can be efficiently absorbed into the bloodstream. Once metabolized, it distributes widely throughout various tissues, allowing for targeted therapeutic action. Additionally, its long half-life suggests sustained activity within the body, which could enhance its efficacy in chronic treatment regimens.
The synthesis and isolation of Arctigenin 4'-O-β-gentiobioside have also been optimized to ensure high purity and yield. Advances in enzymatic glycosylation techniques have enabled the production of this compound on a larger scale, making it more accessible for further research and development. These advancements are crucial for translating preclinical findings into clinical applications, where consistent quality and supply are essential.
The safety profile of Arctigenin 4'-O-β-gentiobioside has been evaluated through various toxicological studies. Preliminary results indicate that the compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in human populations. These trials will provide valuable insights into the optimal dosing regimens and potential adverse effects associated with its use.
In conclusion, Arctigenin 4'-O-β-gentiobioside, with its unique chemical structure and multifaceted biological activities, represents a promising natural product with significant therapeutic potential. The recent research findings on its anti-inflammatory, anticancer, and neuroprotective properties highlight its versatility as a candidate for drug development. As further studies continue to elucidate its mechanisms of action and optimize its production methods, this compound is poised to make substantial contributions to modern medicine.

